
Pitavastatin-quinolin-3-methyl carboxylate-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pitavastatin-quinolin-3-methyl carboxylate-d5 is a deuterium-labeled derivative of pitavastatin-quinolin-3-methyl carboxylate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of pitavastatin, a statin medication used to lower lipid levels and reduce the risk of cardiovascular diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pitavastatin-quinolin-3-methyl carboxylate-d5 involves the incorporation of deuterium atoms into the pitavastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .
化学反应分析
Types of Reactions
Pitavastatin-quinolin-3-methyl carboxylate-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Pitavastatin-quinolin-3-methyl carboxylate-d5 is used in various scientific research applications, including:
Chemistry: Studying the metabolic pathways and degradation products of pitavastatin.
Biology: Investigating the biological effects and interactions of pitavastatin at the molecular level.
Medicine: Researching the pharmacokinetics and pharmacodynamics of pitavastatin to improve its therapeutic efficacy.
Industry: Developing new formulations and delivery methods for pitavastatin
作用机制
Pitavastatin-quinolin-3-methyl carboxylate-d5 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream .
相似化合物的比较
Similar Compounds
Pitavastatin: The parent compound, used as a lipid-lowering agent.
Atorvastatin: Another statin medication with similar cholesterol-lowering effects.
Rosuvastatin: A statin with a higher potency compared to pitavastatin.
Pravastatin: A statin with a different metabolic profile.
Uniqueness
Pitavastatin-quinolin-3-methyl carboxylate-d5 is unique due to the incorporation of deuterium atoms, which allows for detailed studies of the metabolic pathways and pharmacokinetics of pitavastatin. This deuterium labeling provides enhanced stability and enables more accurate tracking of the compound in biological systems .
属性
分子式 |
C20H16FNO2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
methyl 4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H16FNO2/c1-24-20(23)18-17(12-8-10-14(21)11-9-12)15-4-2-3-5-16(15)22-19(18)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3/i6D2,7D2,13D |
InChI 键 |
RNXQZVFWKIPEOJ-GEXSZOTCSA-N |
手性 SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2C(=O)OC)C4=CC=C(C=C4)F)([2H])[2H])[2H] |
规范 SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


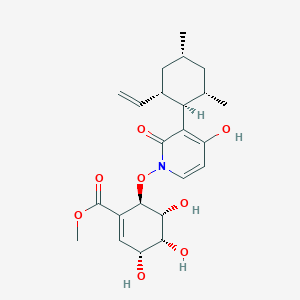
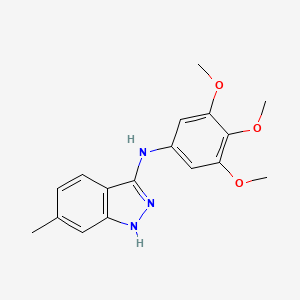

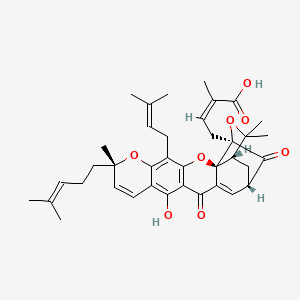
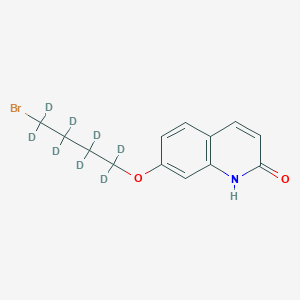
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)
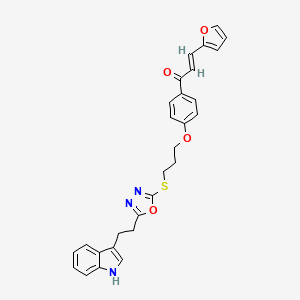

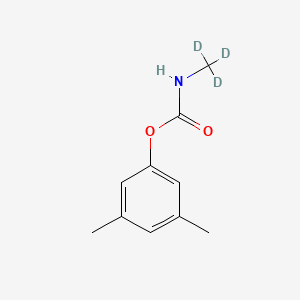
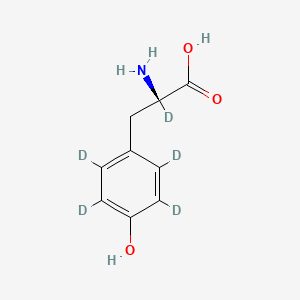
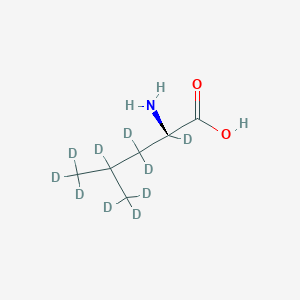
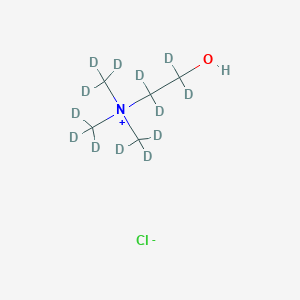

![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
